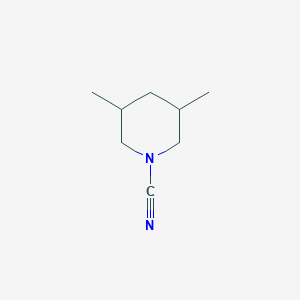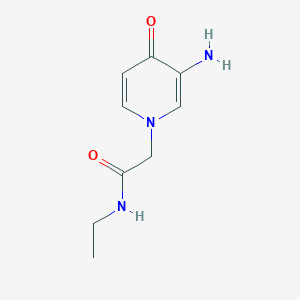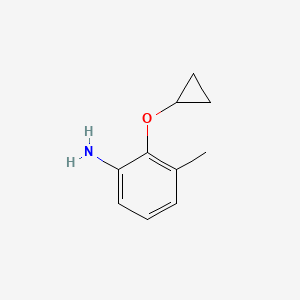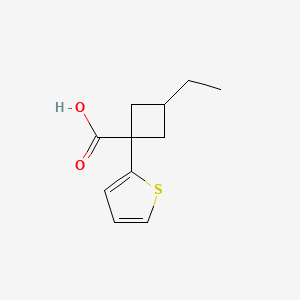![molecular formula C14H21N B13309491 N-[(2,3-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B13309491.png)
N-[(2,3-dimethylphenyl)methyl]cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,3-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation, recrystallization, or chromatography .
化学反応の分析
Types of Reactions
N-[(2,3-dimethylphenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
N-[(2,3-dimethylphenyl)methyl]cyclopentanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-[(2,3-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine: Similar structure with methoxy groups instead of methyl groups.
N-[(2,4-dimethylphenyl)methyl]cyclopentanamine: Similar structure with methyl groups at different positions on the phenyl ring.
Uniqueness
N-[(2,3-dimethylphenyl)methyl]cyclopentanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
N-[(2,3-dimethylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-11-6-5-7-13(12(11)2)10-15-14-8-3-4-9-14/h5-7,14-15H,3-4,8-10H2,1-2H3 |
InChIキー |
GCVOCHGTNOEFDY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CNC2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


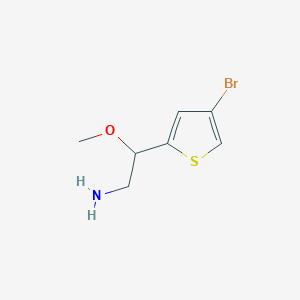
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
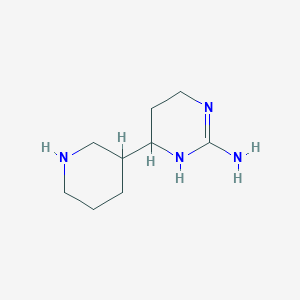
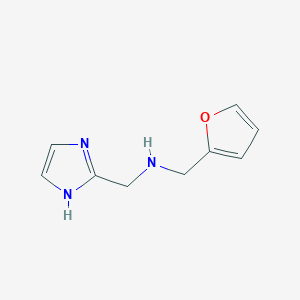
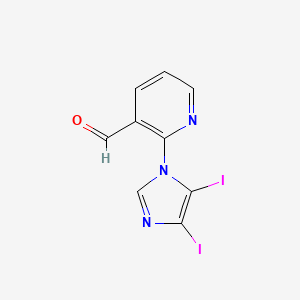
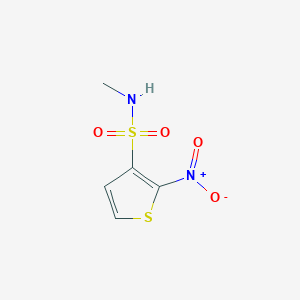
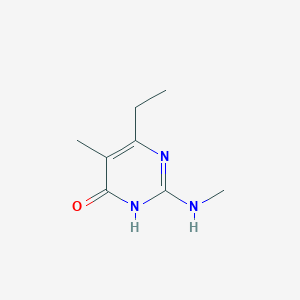
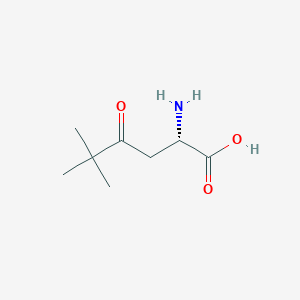
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
